3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde
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Overview
Description
3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde is a chemical compound with the molecular formula C7H8N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde typically involves the reaction of 1-methylimidazole with an appropriate aldehyde under controlled conditions. One common method includes the use of formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups onto the imidazole ring .
Scientific Research Applications
3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Imidazole derivatives are known for their pharmacological activities, and this compound may serve as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the aldehyde group.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position, leading to different reactivity.
Imidazole-4-carboxaldehyde: Similar structure but with the aldehyde group at a different position on the imidazole ring.
Uniqueness
3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde is unique due to the presence of both the imidazole ring and the acrylaldehyde moiety.
Properties
Molecular Formula |
C7H8N2O |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
(E)-3-(3-methylimidazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C7H8N2O/c1-9-6-8-5-7(9)3-2-4-10/h2-6H,1H3/b3-2+ |
InChI Key |
ZVDBDGFIOYJCQX-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C=NC=C1/C=C/C=O |
Canonical SMILES |
CN1C=NC=C1C=CC=O |
Origin of Product |
United States |
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